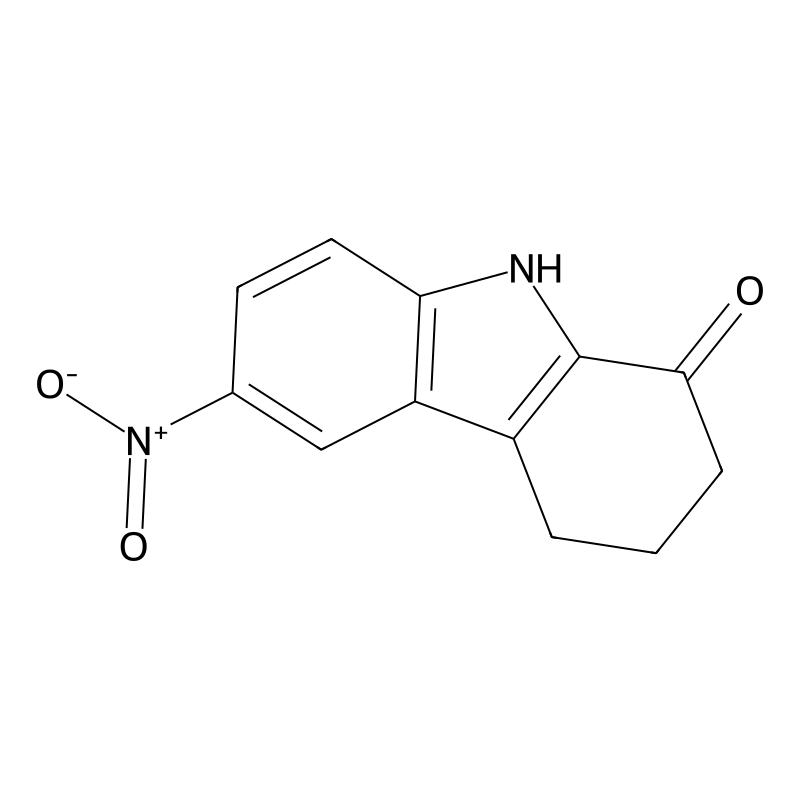

6-Nitro-2,3,4,9-tetrahydrocarbazol-1-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Nitro-2,3,4,9-tetrahydrocarbazol-1-one is a nitrogen-containing heterocyclic compound with a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol. This compound features a nitro group at the sixth position of the tetrahydrocarbazole framework, contributing to its unique chemical properties and biological activities. It is characterized by a solid state at room temperature, with a melting point ranging from 171°C to 176°C . The compound has been submitted for testing by the National Cancer Institute, indicating its potential relevance in pharmaceutical research.

6-Nitro-2,3,4,9-tetrahydrocarbazol-1-one can undergo various chemical transformations:

- Oxidation: The compound can be oxidized to form 6-nitro-1H-carbazole or other derivatives, depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: Under certain conditions, the nitro group can be reduced to an amino group, altering the biological activity of the compound.

- Substitution Reactions: The presence of the nitro group allows for electrophilic substitution reactions at the aromatic ring, facilitating the introduction of various substituents .

Research has indicated that 6-nitro-2,3,4,9-tetrahydrocarbazol-1-one exhibits a broad spectrum of biological activities. These include:

- Antibacterial and Antifungal Properties: The compound has shown efficacy against various bacterial and fungal strains.

- Anticancer Activity: Preliminary studies suggest potential anticancer effects, making it a candidate for further investigation in cancer therapeutics.

- Hypoglycemic and Hypolipidemic Effects: It may also play a role in regulating blood sugar levels and lipid profiles .

Several methods have been developed for synthesizing 6-nitro-2,3,4,9-tetrahydrocarbazol-1-one:

- One-Pot Synthesis: This method involves a multi-component reaction that efficiently constructs the carbazole framework along with the nitro substituent in a single step .

- Fischer Indole Synthesis: This classical method can be adapted to yield tetrahydrocarbazole derivatives by employing appropriate starting materials and catalysts .

- Green Chemistry Approaches: Recent advancements have focused on environmentally friendly synthesis methods that minimize waste and utilize renewable resources .

The applications of 6-nitro-2,3,4,9-tetrahydrocarbazol-1-one span various fields:

- Pharmaceutical Development: Due to its promising biological activities, it is being explored as a lead compound in drug discovery.

- Material Science: Its unique chemical properties may find applications in developing new materials or functional polymers.

- Research Reagent: It serves as an important reagent in organic synthesis and medicinal chemistry research .

Studies have indicated that 6-nitro-2,3,4,9-tetrahydrocarbazol-1-one interacts with various biological targets:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its hypoglycemic effects.

- Receptor Binding: It has been shown to bind to specific receptors that mediate its pharmacological effects, although detailed mechanisms are still under investigation .

Several compounds share structural similarities with 6-nitro-2,3,4,9-tetrahydrocarbazol-1-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methyl-2,3,4,9-tetrahydrocarbazol-1-one | Methyl group at position six | Exhibits different biological activity profiles |

| 6-Fluoro-2,3,4,9-tetrahydrocarbazol-1-one | Fluorine substituent at position six | Potential for enhanced lipophilicity |

| 6-Methoxy-2,3,4,9-tetrahydrocarbazol-1-one | Methoxy group at position six | Modifies solubility and reactivity |

| 6-Nitrocarbazole | Nitro group on carbazole without tetrahydrofusion | Simpler structure with distinct biological activity |

Each of these compounds presents unique properties that can influence their biological activity and potential applications. The presence of different substituents significantly affects their pharmacological profiles and reactivity patterns.